Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic heterocycle that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] This scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals, such as the anxiolytic and hypnotic agents zolpidem and alpidem.[2][3] The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system, arising from the fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring, impart a broad spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[3][4] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties for various therapeutic and technological applications.[1][5]
This guide provides a detailed examination of a specific, highly functionalized derivative: 6-Bromo-8-nitroimidazo[1,2-a]pyridine . The introduction of a bromine atom and a nitro group onto the core structure creates a molecule with distinct chemical reactivity and significant potential as a versatile building block for the synthesis of novel compounds in drug discovery and chemical biology.
Molecular Structure and Physicochemical Properties
The strategic placement of the bromo and nitro substituents on the imidazo[1,2-a]pyridine core dictates the molecule's electronic distribution and, consequently, its chemical behavior. The bromine at position C6 and the strongly electron-withdrawing nitro group at position C8 significantly modulate the reactivity of the bicyclic system.
| Property | Value (Predicted/Known) | Source |
| Chemical Formula | C₇H₄BrN₃O₂ | - |
| Molecular Weight | 242.03 g/mol | - |
| Appearance | Yellow to brown solid (predicted) | [6] |
| Melting Point | >150 °C (predicted) | [6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); poorly soluble in water. | - |
| pKa | < 5 (predicted, due to electron-withdrawing groups) | [7] |
Synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
The synthesis of substituted imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8] For the target molecule, a multi-step sequence is required, culminating in the crucial nitration of a pre-formed bromo-imidazo[1,2-a]pyridine intermediate.
Proposed Synthetic Pathway
The most logical synthetic route involves two key transformations: the initial construction of the bicyclic core followed by regioselective nitration.
Caption: Proposed two-step synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This step is a classic condensation reaction. The reaction of 2-aminopyridines with α-halo ketones or aldehydes is a fundamental method for constructing the imidazo[1,2-a]pyridine scaffold.[8][9]
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or dioxane, add bromoacetaldehyde or a precursor like bromoacetaldehyde diethyl acetal (1.1 eq).[7]
-
Condensation: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction involves initial nucleophilic attack of the pyridine ring nitrogen onto the α-halocarbonyl, followed by intramolecular cyclization and dehydration.[8]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate or dichloromethane.[7] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 6-bromoimidazo[1,2-a]pyridine.[10]
Step 2: Nitration of 6-Bromoimidazo[1,2-a]pyridine
Electrophilic substitution on the imidazo[1,2-a]pyridine ring is a key functionalization strategy. Nitration typically occurs at the C3 position due to the electronic nature of the ring system.[11] However, substitution at other positions can be achieved depending on the existing substituents and reaction conditions. For the synthesis of the 8-nitro isomer, careful control of conditions is paramount.
-
Reaction Setup: Dissolve the 6-bromoimidazo[1,2-a]pyridine intermediate (1.0 eq) in concentrated sulfuric acid at a low temperature (0 °C) in an ice-water bath.[6]
-
Nitrating Agent Addition: Add a nitrating agent, such as concentrated nitric acid (e.g., 65%, 1.2 eq), dropwise to the solution while maintaining the temperature below 5 °C to control the reaction rate and selectivity.[6]
-
Reaction: Stir the mixture at room temperature for several hours. The strongly acidic conditions protonate the ring nitrogens, and the directing effects of the bromo group and the protonated ring system will influence the position of nitration.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford 6-bromo-8-nitroimidazo[1,2-a]pyridine as a yellow solid.[6]
Spectral Data and Structural Elucidation
The confirmation of the structure of 6-bromo-8-nitroimidazo[1,2-a]pyridine relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the anisotropic effects of the fused rings and the electronic effects of the bromo and nitro groups. Protons adjacent to the electron-withdrawing nitro group (e.g., H7) will be shifted significantly downfield.
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the heterocyclic core. The carbons attached to the bromo (C6) and nitro (C8) groups will have their chemical shifts significantly affected.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. Characteristic strong absorption bands are expected for the N-O stretching of the nitro group, typically in the regions of 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The mass spectrum will also exhibit a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks with approximately 1:1 intensity).
Chemical Reactivity and Synthetic Utility
6-Bromo-8-nitroimidazo[1,2-a]pyridine is a highly versatile synthetic intermediate due to the presence of three distinct reactive sites: the nitro group, the bromo group, and the heterocyclic ring system itself.
Caption: Key reaction pathways for synthetic modification of the title compound.
Reduction of the Nitro Group
The nitro group at the C8 position is readily reduced to a primary amine, providing a crucial handle for further functionalization. This transformation is fundamental for building libraries of compounds for structure-activity relationship (SAR) studies.
-
Mechanism & Causality: Reagents like tin(II) chloride (SnCl₂) in HCl, iron powder in acetic acid, or catalytic hydrogenation (H₂ over Pd/C) are effective for this reduction.[12] The choice of reagent depends on the presence of other sensitive functional groups in the molecule. The resulting 8-amino group can be acylated, alkylated, or converted into a diazonium salt for further transformations.
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom at C6 is susceptible to nucleophilic aromatic substitution, a reaction that is facilitated by the presence of the strongly electron-withdrawing nitro group on the same ring.
-
Mechanism & Causality: The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is formed upon attack of a nucleophile (e.g., alkoxides, amines, thiols) at the carbon bearing the bromine. This activation allows for the displacement of the bromide ion under relatively mild conditions, enabling the introduction of a wide variety of O-, N-, and S-linked substituents.[13]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is an excellent handle for modern cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
Mechanism & Causality:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds, introducing aryl or vinyl groups.
-
Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
These reactions provide unparalleled access to a diverse range of derivatives, which is essential for optimizing the biological activity and pharmacokinetic properties of lead compounds in drug discovery.[14]
Potential Applications in Drug Discovery and Research
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutics for various diseases.[2] Derivatives have shown significant promise as antitubercular agents, with some compounds targeting the cytochrome bc1 complex of Mycobacterium tuberculosis.[15] The scaffold is also prevalent in compounds developed as anticancer agents, kinase inhibitors, and modulators of the central nervous system.[5][16]
6-Bromo-8-nitroimidazo[1,2-a]pyridine serves as an ideal starting point for exploring these therapeutic areas. The dual functional handles allow for the systematic and divergent synthesis of compound libraries. For instance, the 8-amino derivative (obtained after nitro reduction) can be used to explore SAR at this position, while the 6-bromo position can be simultaneously or sequentially modified via cross-coupling to probe interactions with different pockets of a biological target. This strategic approach accelerates the hit-to-lead optimization process in modern drug discovery.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Rao, et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. DOI: 10.1051/bioconf/202410901005
- Perez-Luno, R., et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. DOI: 10.1021/jo202447p
- Royal Society of Chemistry. (2015).
- Mondal, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega.
- MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(2), 798.
-
Pipzine Chemicals. (n.d.). 6-Bromo-1H-imidazo[1,2-a]pyridine-8-amine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 6-Bromo-8-chloroimidazo[1,2-a]pyridine. Retrieved from [Link]
- Paudler, W. W., & Blewitt, H. L. (1965). Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. The Journal of Organic Chemistry, 30(7), 2285–2289.
- de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(4), 285-306.
- Li, J., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. Article in ChemistrySelect.
- Lee, H., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 57(15), 6266-6282.
- Erdoğan, T., & Oğuz Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 322-332.
- Adams, R., & Dix, J. S. (1958). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society, 80(17), 4618–4621.
- Sircar, I., et al. (1986). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry, 29(10), 2048-2053.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
- Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(4), 285-306.
- Chemistry LibreTexts. (n.d.).
- Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5080.
- Erdoğan, T., & Oğuz Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 40(3), 629-640.
-
PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
